Molecular structure and reactivity profile of 5-Chloro-2,4-dinitrobenzotrifluoride
Molecular structure and reactivity profile of 5-Chloro-2,4-dinitrobenzotrifluoride
An In-depth Technical Guide for Advanced Research
Subject: 5-Chloro-2,4-dinitrobenzotrifluoride
Abstract: This technical guide provides a comprehensive analysis of 5-Chloro-2,4-dinitrobenzotrifluoride, a highly activated aromatic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Direct experimental data for this specific molecule is not extensively documented in public literature; therefore, this guide synthesizes predictive data based on established principles of physical organic chemistry and empirical data from close structural analogues. We will delve into its molecular architecture, predict its spectroscopic and physicochemical properties, and elucidate its reactivity profile, which is dominated by nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable its effective use as a versatile chemical building block.
Part 1: Molecular Structure and Physicochemical Profile
The structure of 5-Chloro-2,4-dinitrobenzotrifluoride is characterized by a benzene ring substituted with three powerful electron-withdrawing groups (EWGs): a trifluoromethyl (-CF3) group and two nitro (-NO2) groups. This electronic arrangement profoundly influences the molecule's properties and reactivity.
The trifluoromethyl group is a potent EWG due to the high electronegativity of fluorine atoms, primarily exerting its effect through induction.[1][2] It also increases the lipophilicity and metabolic stability of molecules, making it a favored substituent in drug design.[3] The two nitro groups are among the strongest EWGs, withdrawing electron density through both inductive and resonance effects. The strategic placement of these groups, particularly the nitro groups at positions 2 and 4, renders the aromatic ring extremely electron-deficient.
Predicted Physicochemical Properties
The properties of 5-Chloro-2,4-dinitrobenzotrifluoride are predicted by referencing known data for structurally similar compounds, such as 4-Chloro-3,5-dinitrobenzotrifluoride and 2,4-Dichloro-5-nitrobenzotrifluoride.
| Property | Predicted Value / Description | Rationale & Comparative Data |
| IUPAC Name | 1-Chloro-2,4-dinitro-5-(trifluoromethyl)benzene | Standard nomenclature rules. |
| Molecular Formula | C₇H₂ClF₃N₂O₄ | Based on atomic composition. |
| Molecular Weight | 286.55 g/mol | Sum of atomic weights. |
| Appearance | Pale yellow crystalline solid | Typical for dinitro-aromatic compounds. 2,4-Dichloro-3,5-dinitrobenzotrifluoride is a light yellow crystal.[4] |
| Melting Point | ~60-70 °C | Interpolated from analogues. 2,4-Dichloro-5-nitrobenzotrifluoride melts at 55-57 °C[5]; 2,4-dichloro-3,5-dinitrobenzotrifluoride melts at 67-72 °C.[6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Acetone, Toluene, DMSO, DMF). | Dinitro-aromatics are typically non-polar. The synthesis of a related compound uses toluene as a solvent.[6] |
| Lipophilicity (XLogP3) | ~3.5 - 4.0 | The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88).[3] 5-Chloro-2-nitrobenzotrifluoride has a calculated XLogP3 of 3.8.[7] |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for structure verification. The predicted data below serves as a benchmark for researchers synthesizing or utilizing this compound.
| Technique | Predicted Spectral Features | Justification |
| ¹H NMR | Two doublets in the aromatic region (δ 8.0-9.0 ppm). One proton will be ortho to a nitro group and the other will be ortho to the -CF₃ group, resulting in distinct chemical shifts. | The powerful deshielding effect of the -NO₂ and -CF₃ groups will shift the aromatic protons significantly downfield. |
| ¹³C NMR | Aromatic signals between δ 120-150 ppm. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. Carbons bearing the nitro groups will be significantly deshielded. | Standard chemical shift ranges for substituted benzenes. C-F coupling is a characteristic feature. |
| ¹⁹F NMR | A singlet around δ -60 to -65 ppm (relative to CCl₃F). | This is a typical range for aromatic trifluoromethyl groups. |
| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for -NO₂ at ~1530-1560 cm⁻¹ and ~1340-1370 cm⁻¹. Strong C-F stretching bands at ~1100-1300 cm⁻¹. C-Cl stretching at ~700-800 cm⁻¹. | Characteristic vibrational frequencies for these functional groups. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 286/288 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments would include loss of -NO₂ (m/z 240/242) and potentially loss of the -CF₃ group. | Standard fragmentation patterns for nitroaromatics and benzotrifluorides. |
Part 2: Reactivity Profile and Mechanistic Insights
The reactivity of 5-Chloro-2,4-dinitrobenzotrifluoride is overwhelmingly dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The convergence of three potent electron-withdrawing groups makes the aromatic ring highly electrophilic and stabilizes the key intermediate of the SNAr mechanism.
The SNAr Mechanism: A Self-Validating System
The SNAr reaction proceeds via a two-step addition-elimination pathway. The choice of this pathway is dictated by the electronic stabilization available to the reaction intermediate.
Causality Behind the Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the C5-chloro substituent). This position is highly activated because it is ortho to the C4-nitro group and para to the C2-nitro group.
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, critically, onto the oxygen atoms of the two nitro groups. This delocalization is the primary stabilizing force and the reason the reaction proceeds readily. The formation of this intermediate is often the rate-determining step.[8][9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The reliability of this reaction makes it a self-validating system: if a suitable nucleophile is introduced under standard conditions, substitution at the C5 position is the overwhelmingly expected outcome.
Visualization: The SNAr Pathway
The following diagram illustrates the generalized mechanism for the reaction of 5-Chloro-2,4-dinitrobenzotrifluoride with a nucleophile.
Caption: Step-by-step workflow for the proposed synthesis protocol.
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet connected to a scrubber (to neutralize acidic vapors). Charge the flask with fuming sulfuric acid (e.g., 20-30% SO₃).
-
Nitrating Mixture: Cool the flask in an ice bath and slowly add fuming nitric acid (90%+) via the dropping funnel while stirring. Maintain the internal temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 3-Chloro-1-(trifluoromethyl)benzene. Control the addition rate to maintain the reaction temperature below 45 °C.
-
Reaction Heating: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, slowly heat the reaction to 90-120 °C and maintain this temperature for 5-10 hours.
-
In-Process Control: Periodically take small aliquots, quench them in water, extract with a solvent like dichloromethane, and analyze by TLC or GC-MS to monitor the disappearance of the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring. The crude product should precipitate as a solid.
-
Isolation & Purification: Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes). Dry the purified crystals under vacuum.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis, comparing the results to the predicted profile.
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust framework for reacting 5-Chloro-2,4-dinitrobenzotrifluoride with a generic amine.
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-2,4-dinitrobenzotrifluoride in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 2.2 equivalents of the desired amine nucleophile and 2.5 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to act as a scavenger for the HCl generated.
-
Reaction Conditions: Stir the mixture at a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
In-Process Control: Monitor the reaction progress by TLC, observing the consumption of the starting material (visualized under UV light) and the appearance of a new, typically colored, product spot.
-
Workup: After completion, cool the reaction mixture and pour it into water. The product will usually precipitate. If not, extract with a solvent like ethyl acetate.
-
Purification: Wash the organic extract with water and brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Validation: Characterize the purified product by NMR and Mass Spectrometry to confirm the successful substitution.
Part 4: Safety and Handling
As a poly-nitroaromatic compound, 5-Chloro-2,4-dinitrobenzotrifluoride must be handled with extreme caution. Its hazards can be inferred from safety data sheets of analogous compounds like 1-chloro-2,4-dinitrobenzene and 2,4-dinitrobromobenzene. [10][11][12]
-
Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin. [12][13]Polynitro-aromatics can cause skin irritation, sensitization, and may lead to systemic toxicity. [10]* Irritation: Causes serious skin and eye irritation. [14][15]* Explosive Hazard: While not as sensitive as TNT, poly-nitroaromatic compounds can be explosive and may detonate under shock or heat, especially when confined. [11] Mandatory Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Work should be conducted exclusively within a certified chemical fume hood. [16]* Engineering Controls: Ensure adequate ventilation. Use a blast shield for reactions involving heating or significant quantities. [12]* Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials like strong bases or reducing agents. [16]* Spill & Disposal: In case of a spill, do not create dust. Carefully sweep up the solid material and place it in a labeled container for hazardous waste disposal. [10]All waste must be disposed of according to local and national regulations for hazardous chemical waste.
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Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. Patsnap. [Link]
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